

Methyl 4-pentenoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-pentenoate**

Cat. No.: **B153847**

[Get Quote](#)

An In-depth Technical Guide on **Methyl 4-pentenoate** as a Fatty Acid Methyl Ester (FAME)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-pentenoate (CAS 818-57-5) is an unsaturated short-chain fatty acid methyl ester (FAME).^{[1][2][3]} Classified chemically as a methyl ester of a C5 fatty acid, it is also known by synonyms such as methyl pent-4-enoate, allylacetic acid methyl ester, and methyl allylacetate.^{[1][2]} Its structure consists of a five-carbon chain with a terminal double bond between C4 and C5 and a methyl ester group at C1. This terminal unsaturation makes it a valuable building block in organic synthesis, while its ester functionality places it within the important class of FAMEs, which are critical in biochemical research and as biofuels.^{[1][4][5]}

This technical guide provides a comprehensive overview of **methyl 4-pentenoate**, including its physicochemical properties, synthesis protocols, and detailed analytical methodologies. It is intended to serve as a core resource for professionals in research and drug development who are working with or exploring the applications of short-chain unsaturated fatty acid esters.

Physicochemical and Spectroscopic Data

The fundamental properties of **methyl 4-pentenoate** are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

Physical and Chemical Properties

Quantitative physical and chemical data for **methyl 4-pentenoate** are presented in Table 1.

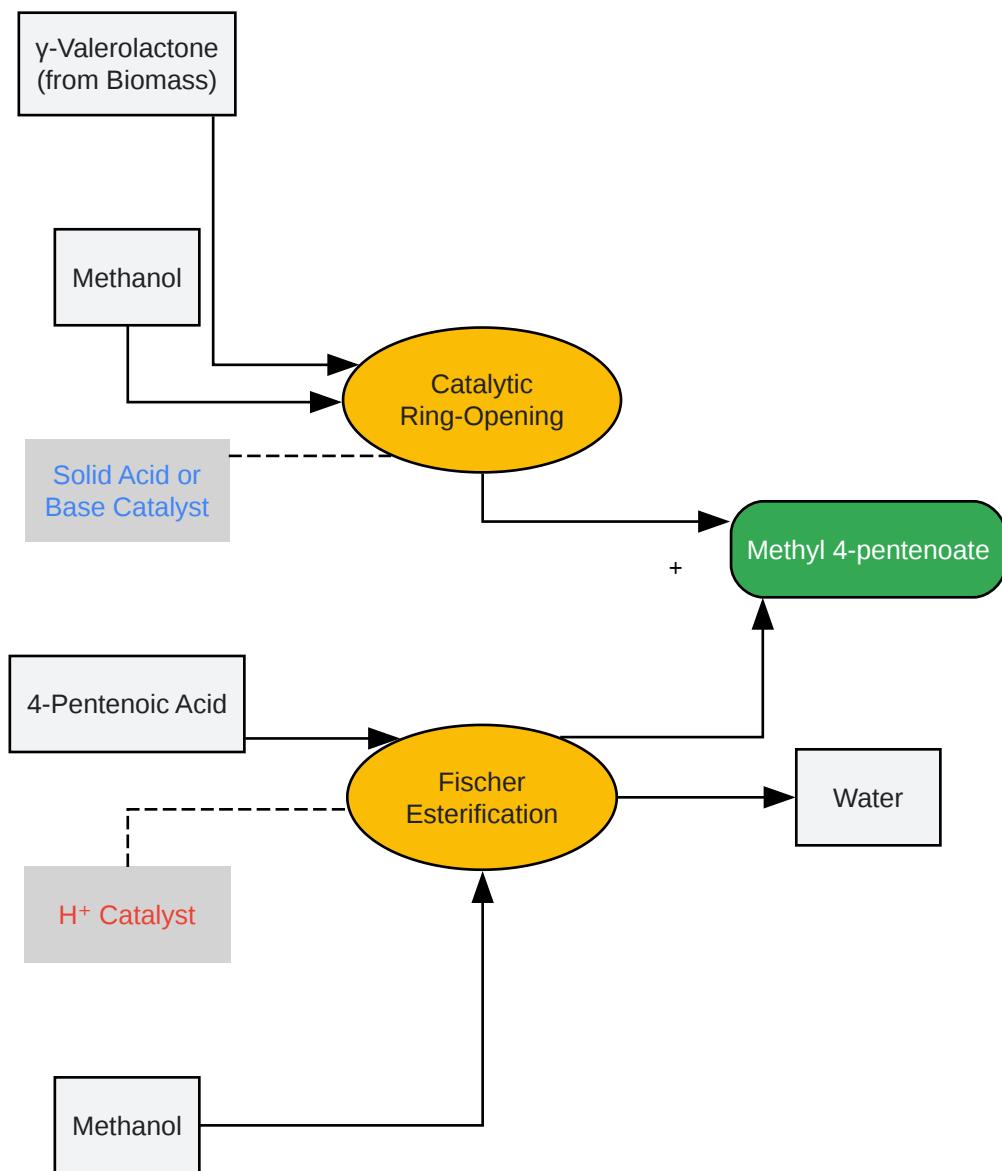
Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₀ O ₂	[1] [2]
Molecular Weight	114.14 g/mol	[1] [2]
CAS Number	818-57-5	[1] [2]
Appearance	Colorless liquid	[1] [2] [3]
Odor	Green, fruity aroma	[1] [2] [3]
Boiling Point	125.0 - 127.0 °C (at 760 mm Hg)	[2]
Density	0.882 - 0.890 g/cm ³	[2]
Refractive Index	1.412 - 1.418 (at 20°C)	[2]
Solubility	Insoluble in water; Soluble in ethanol and propylene glycol.	[2] [3]
Flash Point	29 °C (84.2 °F) - closed cup	[6]
Safety	Flammable liquid (Category 3), Causes serious eye irritation.	[2] [3] [6]

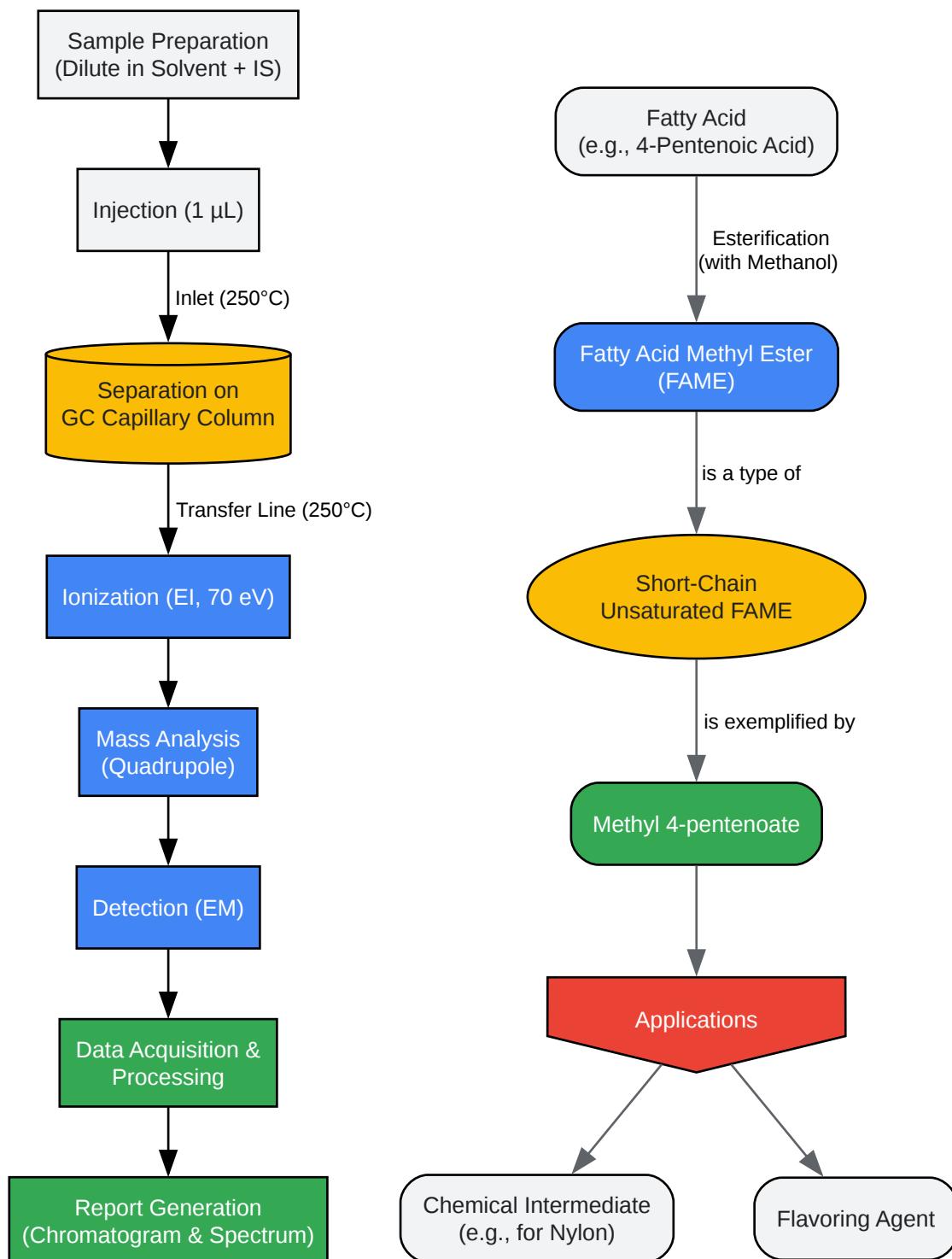
Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of **methyl 4-pentenoate**. Table 2 provides characteristic spectral data obtained from standard analytical techniques.

Technique	Data and Interpretation	Reference(s)
¹ H NMR (CDCl ₃)	δ ~5.8 ppm (m, 1H, -CH=CH ₂), δ ~5.0 ppm (m, 2H, -CH=CH ₂), δ 3.67 ppm (s, 3H, -OCH ₃), δ ~2.4 ppm (m, 2H, -CH ₂ -C=O), δ ~2.3 ppm (m, 2H, =CH-CH ₂ -)	[7]
¹³ C NMR (CDCl ₃)	δ ~173 ppm (C=O), δ ~137 ppm (-CH=), δ ~115 ppm (=CH ₂), δ ~51 ppm (-OCH ₃), δ ~33 ppm (-CH ₂ -C=O), δ ~29 ppm (=CH-CH ₂ -)	[8]
Mass Spec. (EI)	Major Fragments (m/z): 114 (M ⁺), 83 ([M-OCH ₃] ⁺), 74 ([C ₃ H ₆ O ₂] ⁺ , McLafferty rearrangement), 55 ([C ₄ H ₇] ⁺), 41 ([C ₃ H ₅] ⁺ , allyl cation)	[8][9]

Synthesis and Production


Methyl 4-pentenoate can be synthesized through several routes, most notably via classical esterification of its corresponding carboxylic acid or from biomass-derived platform molecules.


Synthesis Pathways

Two primary pathways for the synthesis of **methyl 4-pentenoate** are Fischer esterification and the ring-opening of γ -valerolactone (GVL).

- Fischer Esterification: This is the traditional and direct method involving the acid-catalyzed reaction of 4-pentenoic acid with methanol. The reaction is reversible and typically requires an excess of methanol or the removal of water to drive the equilibrium towards the product. [1][4][10]
- From γ -Valerolactone (GVL): A greener, more sustainable route starts with GVL, which is readily produced from lignocellulosic biomass. The ring-opening of GVL in the presence of methanol, often using solid acid or basic catalysts, yields a mixture of methyl pentenoate

isomers.[\[5\]](#)[\[11\]](#) The use of basic catalysts, such as cesium on silica (Cs/SiO₂), can selectively favor the production of the terminal isomer, **methyl 4-pentenoate**.[\[5\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agilent.com [agilent.com]
- 2. 2-METHYL-4-PENTENOIC ACID(1575-74-2) ^{13}C NMR [m.chemicalbook.com]
- 3. ETHYL 4-METHYL-4-PENTENOATE(4911-54-0) ^1H NMR [m.chemicalbook.com]
- 4. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. ^1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Methyl 4-pentenoate | C₆H₁₀O₂ | CID 543664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. ETHYL 4-PENTENOATE(1968-40-7) ^1H NMR spectrum [chemicalbook.com]
- 11. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- To cite this document: BenchChem. [Methyl 4-pentenoate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153847#methyl-4-pentenoate-as-a-fatty-acid-methyl-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com